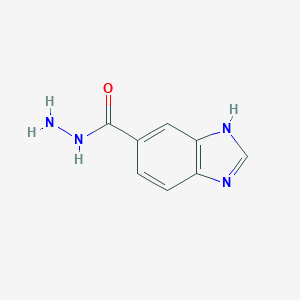

1H-benzimidazole-5-carbohydrazide

Overview

Description

Synthesis Analysis

The synthesis of 1H-benzimidazole-5-carbohydrazide derivatives involves multiple steps, including the condensation of diamines with carboxylic acids or their derivatives to form the benzimidazole ring, followed by the introduction of the carbohydrazide moiety. For example, a series of benzimidazole-based carbohydrazide conjugates have been synthesized and evaluated for their biological activities, demonstrating the compound's versatility as a chemical building block (Khan et al., 2016).

Molecular Structure Analysis

The molecular structure of 1H-benzimidazole-5-carbohydrazide derivatives has been extensively studied, revealing the importance of the benzimidazole core and the carbohydrazide moiety in determining the compound's reactivity and biological activity. The benzimidazole ring system provides a rigid, planar structure that can engage in π-π stacking interactions, hydrogen bonding, and metal coordination, while the carbohydrazide group offers additional sites for hydrogen bonding and nucleophilic attacks.

Chemical Reactions and Properties

1H-benzimidazole-5-carbohydrazide can undergo various chemical reactions, including condensation with aldehydes to form hydrazones, cyclization to form triazoles or oxadiazoles, and nucleophilic substitution reactions. These reactions enable the synthesis of a wide range of derivatives with potential applications in drug development and materials science. The compound's ability to form stable complexes with metal ions also highlights its potential in the synthesis of coordination compounds with interesting optical and magnetic properties.

Physical Properties Analysis

The physical properties of 1H-benzimidazole-5-carbohydrazide derivatives, such as solubility, melting point, and crystallinity, depend on the specific substituents attached to the benzimidazole ring and the carbohydrazide moiety. These properties are crucial for the compound's applications in medicinal chemistry, as they can affect the compound's bioavailability, stability, and interaction with biological targets.

Chemical Properties Analysis

The chemical properties of 1H-benzimidazole-5-carbohydrazide, including its acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the electron-donating and electron-withdrawing effects of substituents on the benzimidazole ring and the carbohydrazide group. These properties are important for understanding the compound's mechanism of action in biological systems and its reactivity in synthetic chemistry.

Scientific Research Applications

Alzheimer’s Disease Treatment

- Scientific Field: Medical Science, Neurology .

- Application Summary: 1H-benzimidazole-5-carbohydrazide is used in the synthesis of novel benzimidazoles as selective butyrylcholinesterase inhibitors, which are hypothesized to help in the management of Alzheimer’s disease (AD) .

- Methods of Application: A total of 22 novel benzimidazoles with diversified substitutions were synthesized and evaluated for their anticholinesterase activities .

- Results: Among the synthesized compounds, two were found to exhibit potent and selective BChE inhibition with IC 50 values of 1.13 and 1.46 μM, respectively .

Antiprotozoal Activity

- Scientific Field: Pharmacology .

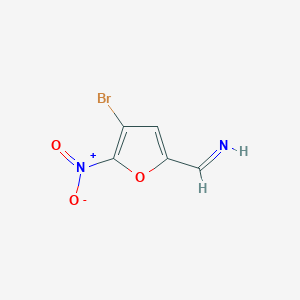

- Application Summary: N′-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazides were synthesized and investigated for their efficiency to inhibit β-hematin formation .

- Methods of Application: The compounds were synthesized and their efficiency to inhibit β-hematin formation was investigated .

- Results: The results of this study are not specified in the source .

Antimicrobial Activity

- Scientific Field: Microbiology .

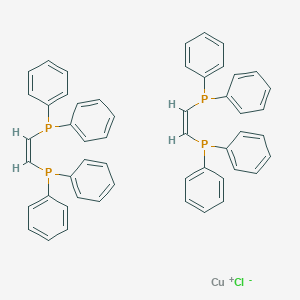

- Application Summary: Silver (I) complexes of benzimidazole were synthesized and screened for their antimicrobial activity against S. epidermidis, S. aureus and C. albicans .

- Methods of Application: The silver (I) complexes of benzimidazole were synthesized and their antimicrobial activity was tested .

- Results: The results of this study are not specified in the source .

Antifungal Activity

- Scientific Field: Microbiology .

- Application Summary: 1H-benzimidazole derivatives have been synthesized and evaluated for their antifungal activity .

- Methods of Application: The compounds were synthesized and their antifungal activity was tested .

- Results: The results of this study are not specified in the source .

Antiprotozoal Activity

- Scientific Field: Pharmacology .

- Application Summary: 1H-benzimidazole analogues were synthesized and assessed for their in vitro antiprotozoal activity against Acanthamoeba castellanii .

- Methods of Application: The compounds were synthesized and their antiprotozoal activity was tested .

- Results: The results of this study are not specified in the source .

Antitubercular Activity

- Scientific Field: Pharmacology .

- Application Summary: Novel N′-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide compounds were synthesized and investigated for their antitubercular potency against multidrug resistant MDR-MTB and MTB H 37 Rv strains .

- Methods of Application: The compounds were synthesized and their antitubercular activity was tested .

- Results: The results of this study are not specified in the source .

Antimicrobial Activity

- Scientific Field: Microbiology .

- Application Summary: 1H-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity .

- Methods of Application: The compounds were synthesized and their antimicrobial activity was tested .

- Results: The results of this study are not specified in the source .

Antiprotozoal Activity

- Scientific Field: Pharmacology .

- Application Summary: 1H-benzimidazole analogues were synthesized and assessed for their in vitro antiprotozoal activity against Acanthamoeba castellanii .

- Methods of Application: The compounds were synthesized and their antiprotozoal activity was tested .

- Results: The results of this study are not specified in the source .

Antitubercular Activity

- Scientific Field: Pharmacology .

- Application Summary: Novel N′-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide compounds were synthesized and investigated for their antitubercular potency against multidrug resistant MDR-MTB and MTB H 37 Rv strains .

- Methods of Application: The compounds were synthesized and their antitubercular activity was tested .

- Results: The results of this study are not specified in the source .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3H-benzimidazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-12-8(13)5-1-2-6-7(3-5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKCHQVJPWPSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NN)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazole-5-carbohydrazide | |

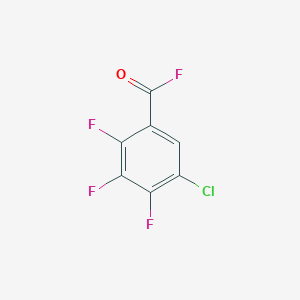

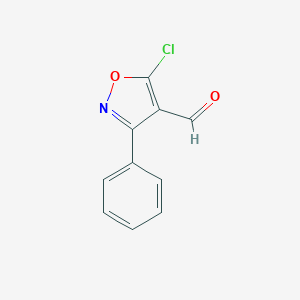

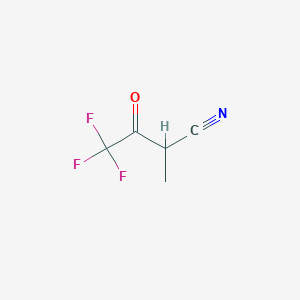

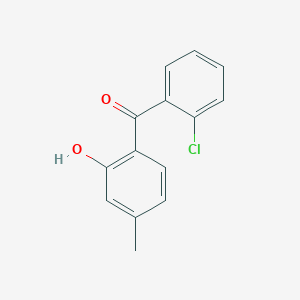

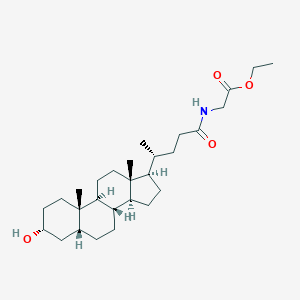

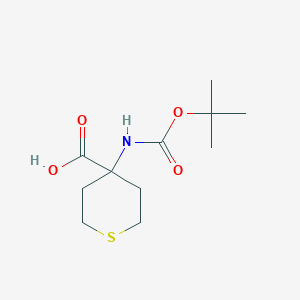

Synthesis routes and methods

Procedure details

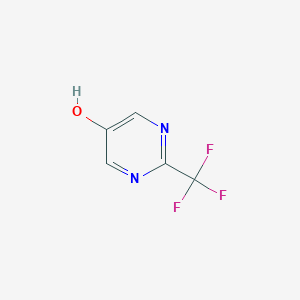

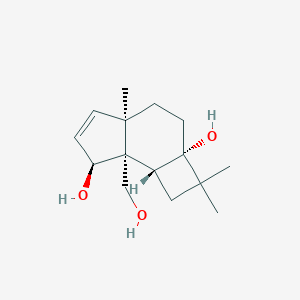

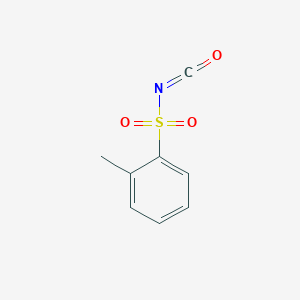

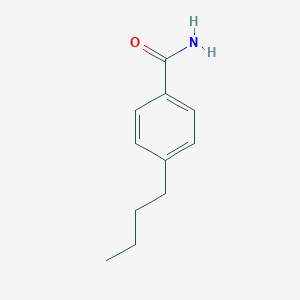

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.